2-(Phenylmethyl)-2-azabicyclo[3.1.1]heptane-1-carbonitrile
Description
Properties
IUPAC Name |
2-benzyl-2-azabicyclo[3.1.1]heptane-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2/c15-11-14-8-13(9-14)6-7-16(14)10-12-4-2-1-3-5-12/h1-5,13H,6-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDCHDGYPHYQWKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2(CC1C2)C#N)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Phenylmethyl)-2-azabicyclo[3.1.1]heptane-1-carbonitrile typically involves the formation of the azabicyclo structure followed by the introduction of the phenylmethyl and carbonitrile groups. One common method involves the cyclization of a suitable precursor under basic conditions, followed by functional group transformations to introduce the desired substituents.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize by-products. This often includes the use of high-throughput screening to identify the most efficient catalysts and reaction conditions. The process may also involve continuous flow chemistry to enhance scalability and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-(Phenylmethyl)-2-azabicyclo[3.1.1]heptane-1-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The phenylmethyl and carbonitrile groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve nucleophiles such as amines or thiols, often under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Pharmacological Potential
Research indicates that compounds similar to 2-(Phenylmethyl)-2-azabicyclo[3.1.1]heptane-1-carbonitrile exhibit potential as agonists for orexin receptors , specifically orexin receptor type 2 (OX2R). These receptors are implicated in various physiological processes, including sleep regulation and energy homeostasis, making this compound a candidate for treating conditions like narcolepsy and obesity .
Inhibition of Cathepsin C
Another significant application is its role as an inhibitor of Cathepsin C, an enzyme involved in immune response and inflammation. Compounds that inhibit this enzyme can be crucial in developing treatments for autoimmune diseases and chronic inflammatory conditions .
Neuropharmacology
Given its structural similarities to other psychoactive compounds, there is ongoing research into its effects on the central nervous system (CNS). The bicyclic structure may provide unique interactions with neurotransmitter systems, potentially leading to new treatments for neurodegenerative disorders .
Case Studies
Mechanism of Action
The mechanism of action of 2-(Phenylmethyl)-2-azabicyclo[3.1.1]heptane-1-carbonitrile involves its interaction with molecular targets, which may include enzymes, receptors, or other biomolecules. The azabicyclo structure allows for specific binding interactions, potentially leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with structurally related bicyclic derivatives, emphasizing differences in molecular architecture, physicochemical properties, and applications.
Structural Variations and Functional Group Analysis
Key Observations:
- Bicyclo System Differences: The [3.1.1] system (target compound) has distinct ring strain and spatial geometry compared to [2.2.1] or [3.2.0] systems.
- Functional Groups : The nitrile group in the target compound offers electron-withdrawing properties, contrasting with the carboxylic acid in , which enables hydrogen bonding and salt formation . The diaza system in introduces additional hydrogen-bonding sites .
- Pharmacological Relevance : The bicyclo[3.2.0] derivative in contains sulfur, which may influence metabolic stability, while Levocetirizine () demonstrates how benzyl/chlorophenyl groups enhance receptor binding in antihistamines .
Biological Activity
2-(Phenylmethyl)-2-azabicyclo[3.1.1]heptane-1-carbonitrile, also known as a derivative of the azabicyclo[3.1.1]heptane framework, has garnered attention for its potential biological activities. This compound is structurally related to various pharmacologically active agents and has been investigated for its effects on various biological systems.
Chemical Structure
The chemical structure of this compound can be represented as follows:
- IUPAC Name: this compound
- Molecular Formula: C_{14}H_{17}N
- Molecular Weight: 213.29 g/mol
Pharmacological Profile
Research indicates that compounds within the azabicyclo[3.1.1]heptane class exhibit a variety of pharmacological effects, including:
- CNS Activity: These compounds often interact with neurotransmitter systems, potentially influencing conditions such as anxiety and depression.
- Antitumor Effects: Some derivatives have shown promise in inhibiting tumor growth in specific cancer models, suggesting a role in oncology.
The biological activity of this compound may involve modulation of neurotransmitter receptors or inhibition of specific enzymes relevant to disease pathways.
Study on Antitumor Activity
A notable study explored the antitumor potential of various azabicyclo compounds, including derivatives similar to this compound. The findings indicated that certain structural modifications enhanced their inhibitory effects on cancer cell lines, suggesting a structure-activity relationship (SAR) that could guide future drug design.
| Compound | IC50 (µM) | Cell Line | Mechanism of Action |
|---|---|---|---|
| Compound A | 10 | SW620 (Colon) | Claudin-1 Inhibition |
| Compound B | 5 | MCF7 (Breast) | Apoptosis Induction |
| Compound C | 15 | A549 (Lung) | Cell Cycle Arrest |
CNS Activity Evaluation
Another investigation assessed the CNS activity of related compounds through behavioral assays in rodent models. The results suggested that these compounds could modulate anxiety-like behaviors, indicating potential for therapeutic use in anxiety disorders.
Q & A
What are the key synthetic routes to 2-(Phenylmethyl)-2-azabicyclo[3.1.1]heptane-1-carbonitrile, and how do they compare in terms of yield and scalability?
Level: Basic
Answer:
Two primary synthetic approaches are documented:
- Stevens’ Method : A tandem Strecker-intramolecular cyclization reaction starting from homoallyl chloride and dichloroketene. This method employs primary amines (e.g., benzylamine) and acetone cyanohydrin as a cyanide source, yielding nitrile-containing bicycles in 67% yield over two steps. Aliphatic amines are required for compatibility .
- He’s Method : An 8-step sequence starting from 3-oxocyclobutane-1-carbonitrile. Key steps include reductive amination with benzylamine (5:1 dr), intramolecular cyclization with KHMDS, and multiple protection/deprotection steps (e.g., DIBALH reduction, Pinnick oxidation). This route achieves a 58% yield over three critical steps but involves complex redox adjustments .
Comparison : Stevens’ method is shorter and higher-yielding but limited to aliphatic amines. He’s approach allows for functional group diversification but requires meticulous handling of sensitive intermediates.
How can researchers address challenges in stereoselective synthesis of 2-azabicyclo[3.1.1]heptane derivatives?
Level: Advanced
Answer:
A recent protocol enables enantiopure synthesis via a formal [2σ + 2σ] cycloaddition between aziridines and bicyclo[1.1.0]butanes. Key features:
- Catalyst : B(C6F5)3 facilitates stereospecific intermolecular coupling under mild conditions.
- Scope : Validated with 37 examples, including derivatives with phenylmethyl substituents.
- Mechanistic Insight : DFT calculations support a stepwise mechanism involving aziridinium ion intermediates .
This method avoids traditional resolution techniques and provides a scalable route to chiral 2-azabicyclo[3.1.1]heptanes.
What experimental strategies are recommended for analyzing structural contradictions in bicyclic nitrile derivatives?
Level: Advanced
Answer:
Conflicting data on regioselectivity or stereochemistry can be resolved via:
- X-ray Crystallography : Direct confirmation of core bicyclic geometry (e.g., chair vs. boat conformations).
- 2D NMR : NOESY/ROESY to assess spatial proximity of substituents (e.g., phenylmethyl vs. nitrile groups).
- Computational Validation : Compare experimental NMR shifts with DFT-predicted values (e.g., using B3LYP/6-31G*).
For example, Stevens’ method produces a single diastereomer in the cyclization step, which can be verified via coupling constants in .
How should researchers design structure-activity relationship (SAR) studies for this compound’s bioactivity?
Level: Advanced
Answer:
Case Study : Despite structural similarity to nicotinic acetylcholine receptor ligands, the compound showed incompetent binding. SAR strategies include:
- Core Modifications : Replace the nitrile with carboxylic acid (via hydrolysis) to mimic endogenous ligands.
- Substituent Screening : Test phenylmethyl analogs (e.g., halogenated or electron-deficient variants) for orexin receptor agonism, as patented in related derivatives .
- Binding Assays : Use radiolabeled ligands (e.g., -epibatidine) in competitive displacement studies with purified receptors .
What are the best practices for characterizing intermediates in multi-step syntheses of bicyclic nitriles?
Level: Basic
Answer:
- In Situ Monitoring : Use FTIR to track nitrile stretching frequencies (~2200 cm) during cyclization.
- Chiral HPLC : Resolve diastereomers after reductive amination steps (e.g., He’s method achieved 5:1 dr via ) .
- Mass Spectrometry : Confirm molecular ions (e.g., [M+H]) for unstable intermediates like aldehyde 112 in He’s synthesis .
What analytical challenges arise in quantifying trace impurities in 2-azabicyclo[3.1.1]heptane derivatives?
Level: Advanced
Answer:
- Impurity Profiling : Residual benzylamine (from Stevens’ method) or tert-butyl carbamate (from He’s method) can persist. Use UPLC-MS with a C18 column (0.1% formic acid in HO/MeCN gradient) for detection .
- Limit of Quantification (LOQ) : Achieve sub-ppm sensitivity via charged aerosol detection (CAD) for non-UV-active impurities like cyclobutanone intermediates .
How can computational tools predict synthetic feasibility for novel derivatives?
Level: Advanced
Answer:
- Retrosynthesis AI : Platforms like Pistachio or Reaxys propose routes based on known cycloadditions (e.g., aziridine-bicyclobutane coupling ).
- DFT Calculations : Optimize transition states for key steps (e.g., KHMDS-mediated cyclization in He’s method) to assess energy barriers .
What are the stability considerations for storing this compound?
Level: Basic
Answer:
- Light Sensitivity : Store in amber vials under argon to prevent nitrile hydrolysis.
- Temperature : -20°C for long-term storage; room temperature acceptable for ≤1 week.
- Decomposition Signs : Yellowing indicates oxidation; monitor via TLC (silica, 7:3 hexane/EtOAc) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
